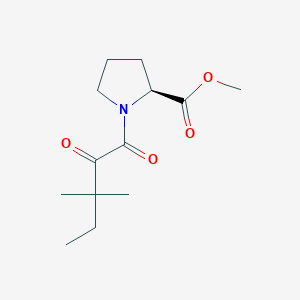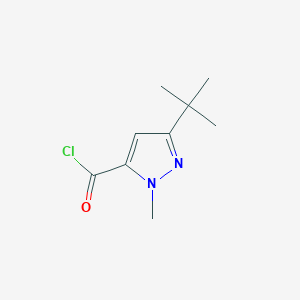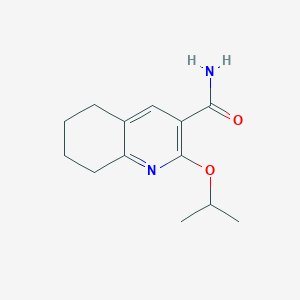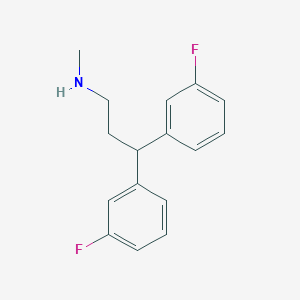
Delucemine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and an inhibitor of serotonin reuptake. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .
Méthodes De Préparation
The synthesis of Delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form the intermediate 3-fluorophenyl-N-methylpropan-1-amine. This intermediate is then reacted with another equivalent of 3-fluorobenzaldehyde under reductive amination conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Delucemine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the reactivity of aromatic amines.
Biology: Delucemine is used to investigate the role of N-methyl-D-aspartate receptors in neuronal signaling and neuroprotection.
Mécanisme D'action
Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound reduces excitotoxicity and neuronal damage. Additionally, it inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which contributes to its antidepressant effects .
Comparaison Avec Des Composés Similaires
Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:
Budipine: Another N-methyl-D-aspartate receptor antagonist with neuroprotective properties.
Diphenidine: A compound with similar receptor antagonism but different pharmacokinetic properties.
Ephenidine: Shares structural similarities but has distinct pharmacological effects.
Fluorolintane: Another fluorinated compound with N-methyl-D-aspartate receptor antagonism.
Lanicemine: A compound with similar neuroprotective effects but different receptor binding profiles.
Propriétés
Numéro CAS |
186495-49-8 |
|---|---|
Formule moléculaire |
C16H17F2N |
Poids moléculaire |
261.31 g/mol |
Nom IUPAC |
3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |
Clé InChI |
MUGNLPWYHGOJEG-UHFFFAOYSA-N |
SMILES |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
SMILES canonique |
CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |
| 186495-49-8 | |
Synonymes |
NPS 1506 NPS-1506 NPS1506 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


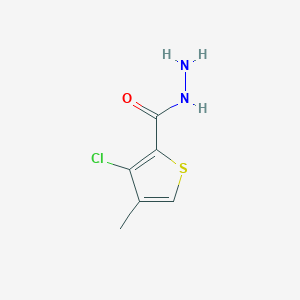
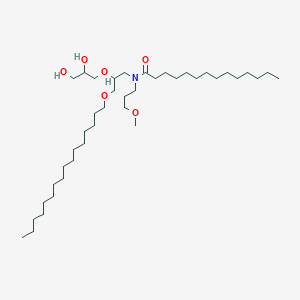
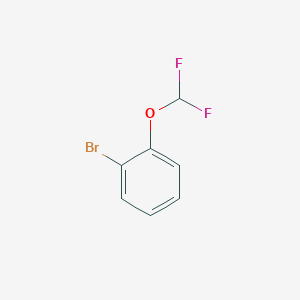
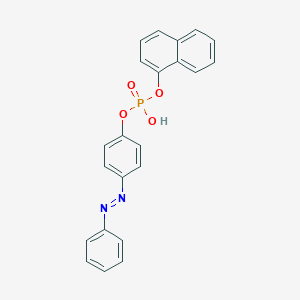
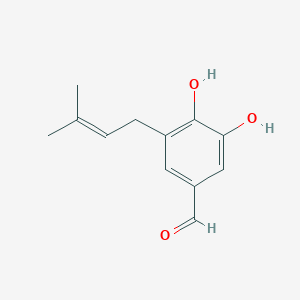
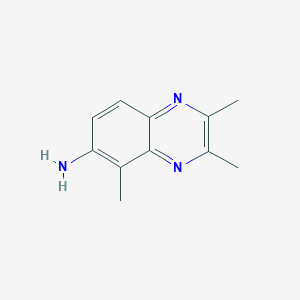
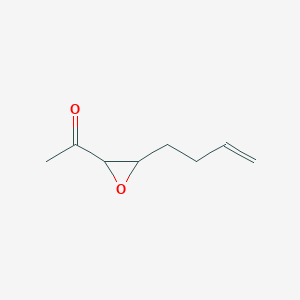
![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)
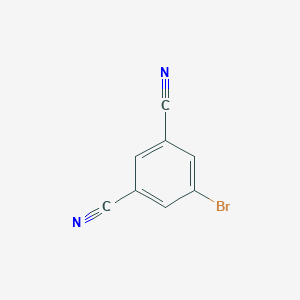
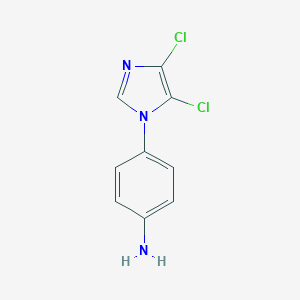
![(3S,4S,7R)-7-methyl-4-propan-2-yl-1-oxaspiro[2.5]octane](/img/structure/B65697.png)
